molecular formula C17H19NO5 B2601965 methyl 4-({2-[(furan-2-yl)methyl]-2-hydroxypropyl}carbamoyl)benzoate CAS No. 1795085-78-7

methyl 4-({2-[(furan-2-yl)methyl]-2-hydroxypropyl}carbamoyl)benzoate

Cat. No.: B2601965
CAS No.: 1795085-78-7
M. Wt: 317.341
InChI Key: QGOQPUGIIDIMPB-UHFFFAOYSA-N
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Description

Methyl 4-({2-[(furan-2-yl)methyl]-2-hydroxypropyl}carbamoyl)benzoate is an organic compound that features a furan ring, a benzoate ester, and a hydroxypropyl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({2-[(furan-2-yl)methyl]-2-hydroxypropyl}carbamoyl)benzoate typically involves multiple steps:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved through the bromination of furan followed by a reaction with a suitable nucleophile.

    Hydroxypropylation: The intermediate is then reacted with an epoxide to introduce the hydroxypropyl group.

    Carbamoylation: The hydroxypropyl intermediate is treated with an isocyanate to form the carbamoyl group.

    Esterification: Finally, the benzoic acid derivative is esterified with methanol under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({2-[(furan-2-yl)methyl]-2-hydroxypropyl}carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The ester and carbamoyl groups can be reduced to their corresponding alcohols and amines.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furanones, hydroxyfurans.

    Reduction: Alcohols, amines.

    Substitution: Various esters and amides.

Scientific Research Applications

Methyl 4-({2-[(furan-2-yl)methyl]-2-hydroxypropyl}carbamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-({2-[(furan-2-yl)methyl]-2-hydroxypropyl}carbamoyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and carbamoyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-({2-[(furan-2-yl)methyl]-2-hydroxyethyl}carbamoyl)benzoate: Similar structure but with a hydroxyethyl group instead of hydroxypropyl.

    Methyl 4-({2-[(thiophen-2-yl)methyl]-2-hydroxypropyl}carbamoyl)benzoate: Contains a thiophene ring instead of a furan ring.

    Ethyl 4-({2-[(furan-2-yl)methyl]-2-hydroxypropyl}carbamoyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 4-({2-[(furan-2-yl)methyl]-2-hydroxypropyl}carbamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-17(21,10-14-4-3-9-23-14)11-18-15(19)12-5-7-13(8-6-12)16(20)22-2/h3-9,21H,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOQPUGIIDIMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C2=CC=C(C=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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